1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile
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Overview
Description
1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile is an organic compound with the molecular formula C₁₂H₉N and a molecular weight of 167.2066 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system fused with a methano bridge and a nitrile group at the 6-position . It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with a suitable nitrile source under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Dihydro-1,4-methanonaphthalene-6-carbonitrile is unique due to the presence of the nitrile group at the 6-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs . This structural feature makes it a valuable compound for various research applications.
Properties
CAS No. |
16513-60-3 |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4-carbonitrile |
InChI |
InChI=1S/C12H9N/c13-7-8-1-4-11-9-2-3-10(6-9)12(11)5-8/h1-5,9-10H,6H2 |
InChI Key |
JYHOGTDMPYFPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
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